SMU-CX1

説明

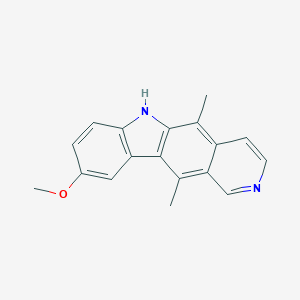

Structure

3D Structure

特性

IUPAC Name |

9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-10-15-9-19-7-6-13(15)11(2)18-17(10)14-8-12(21-3)4-5-16(14)20-18/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRMCDAOAQWNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26691-08-7 (lactate[1:1]), 32416-57-2 (lactate), 33698-51-0 (hydrochloride) | |

| Record name | 9-Methoxyellipticine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010371865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50146028 | |

| Record name | 9-Methoxyellipticine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10371-86-5 | |

| Record name | 9-Methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10371-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methoxyellipticine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010371865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methoxyellipticine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methoxyellipticine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-METHOXYELLIPTICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0924292N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Mechanism of SMU-CX1: A Technical Guide to a Novel TLR3 Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of SMU-CX1, a specific inhibitor of Toll-like receptor 3 (TLR3). This compound, also known as CX1 or 9-methoxy-ellipticine, has demonstrated significant potential in modulating inflammatory responses by targeting the TLR3 signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound.

Core Mechanism of Action: Specific Inhibition of TLR3

This compound functions as a potent and specific inhibitor of Toll-like receptor 3 (TLR3), a key pattern recognition receptor involved in the innate immune response to viral infections and tissue damage.[1][2][3] Its mechanism centers on the direct interference with TLR3 activation, thereby mitigating the downstream inflammatory cascade.

The inhibitory activity of this compound against TLR3 has been quantified in various studies. In a HEK-Blue hTLR3 cell line, which expresses a secreted alkaline phosphatase (SEAP) reporter gene upon TLR3 activation, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 0.11 μM to 0.12 ± 0.01 μM.[1][2] This targeted inhibition of TLR3 has cascading effects on antiviral and inflammatory pathways.

Beyond its direct action on TLR3, this compound has shown efficacy against multiple subtypes of the influenza A virus, with IC50 values ranging from 0.14 to 0.33 μM. Furthermore, it exhibits activity against SARS-CoV-2 with an IC50 of 0.43 μM by inhibiting the viral PB2 and NP proteins. A crucial consequence of its TLR3 inhibition is the downregulation of inflammatory factors in host cells, including IFN-β, IP-10, and CCL-5.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the inhibitory activity of this compound.

| Target | Metric | Value | Cell Line/System | Reference |

| TLR3 | IC50 | 0.11 μM | Not Specified | |

| TLR3 | IC50 | 0.12 ± 0.01 μM | HEK-Blue hTLR3 | |

| Influenza A virus (multiple subtypes) | IC50 | 0.14 - 0.33 μM | Not Specified | |

| SARS-CoV-2 (viral PB2 and NP proteins) | IC50 | 0.43 μM | Not Specified |

Signaling Pathway

The canonical TLR3 signaling pathway, which is inhibited by this compound, is initiated by the recognition of double-stranded RNA (dsRNA), a molecular pattern associated with viral replication. This binding event triggers the dimerization of TLR3 and the recruitment of the adaptor protein TRIF. This, in turn, activates downstream signaling cascades involving transcription factors like IRF3 and NF-κB, leading to the production of type I interferons and other pro-inflammatory cytokines. This compound acts at the initial stage of this pathway by inhibiting TLR3 activation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action.

HEK-Blue hTLR3 SEAP Reporter Gene Assay

This assay is used to determine the inhibitory effect of this compound on TLR3 activation.

-

Cell Line: HEK-Blue™ hTLR3 cells, which are stably transfected with human TLR3 and a SEAP (secreted embryonic alkaline phosphatase) reporter gene under the control of an NF-κB-inducible promoter.

-

Stimulant: Polyinosinic:polycytidylic acid (Poly I:C), a synthetic analog of dsRNA, is used to activate TLR3.

-

Procedure:

-

HEK-Blue hTLR3 cells are seeded in 96-well plates.

-

The cells are pre-treated with varying concentrations of this compound for a specified duration.

-

Poly I:C is then added to the wells to stimulate TLR3.

-

After an incubation period, the cell culture supernatant is collected.

-

The SEAP activity in the supernatant is measured using a spectrophotometer, typically by adding a substrate that produces a colorimetric change upon cleavage by SEAP.

-

-

Data Analysis: The dose-dependent inhibition of SEAP signaling by this compound is analyzed to calculate the IC50 value, representing the concentration of the inhibitor required to reduce the SEAP signal by 50%.

Antiviral Activity Assays

These assays evaluate the efficacy of this compound in inhibiting viral replication.

-

Viruses: Influenza A virus subtypes, SARS-CoV-2.

-

Cell Lines: Appropriate host cell lines for the respective viruses (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2).

-

Procedure:

-

Host cells are seeded in multi-well plates.

-

Cells are infected with the virus at a specific multiplicity of infection (MOI).

-

Immediately after infection, cells are treated with different concentrations of this compound.

-

After a defined incubation period, various endpoints are measured to quantify viral replication, such as:

-

Plaque Assay: To determine the number of infectious virus particles.

-

RT-qPCR: To measure the levels of viral RNA.

-

Immunofluorescence or Western Blot: To detect the expression of viral proteins (e.g., PB2 and NP for SARS-CoV-2).

-

-

-

Data Analysis: The IC50 value is calculated based on the reduction in viral replication at different concentrations of this compound.

Measurement of Inflammatory Factors

This set of experiments quantifies the effect of this compound on the production of downstream inflammatory mediators.

-

Cell Lines: Immune cells such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7).

-

Stimulant: Poly I:C or viral infection.

-

Procedure:

-

Cells are pre-treated with this compound.

-

The cells are then stimulated with Poly I:C or infected with a virus.

-

After incubation, the cell culture supernatant is collected to measure secreted cytokines, and cell lysates are prepared to analyze intracellular signaling proteins.

-

ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of secreted cytokines and chemokines such as IFN-β, IP-10, and CCL-5 in the supernatant.

-

Western Blot: Used to detect the phosphorylation status and total protein levels of key signaling molecules in the TLR3 pathway (e.g., P65, P38, ERK, TBK-1, IκBα) in cell lysates.

-

-

Data Analysis: The levels of inflammatory factors are compared between untreated and this compound-treated cells to determine the extent of inhibition.

Conclusion

This compound represents a significant advancement in the specific targeting of the TLR3 signaling pathway. Its well-characterized inhibitory mechanism, supported by robust quantitative data and detailed experimental protocols, establishes it as a valuable tool for research into TLR3-mediated inflammatory and viral diseases. Further investigation into its therapeutic potential is warranted.

References

SMU-CX1: A Potent Inhibitor of TLR3 with Antiviral and Anti-inflammatory Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SMU-CX1 is a novel small molecule identified as a specific and potent inhibitor of Toll-like receptor 3 (TLR3), a key component of the innate immune system that recognizes double-stranded RNA of viral origin. Structurally, it is a derivative of ellipticine. This compound has demonstrated significant antiviral activity against multiple subtypes of influenza A virus and SARS-CoV-2. Its mechanism of action involves the direct inhibition of TLR3, leading to a downstream reduction in the expression of inflammatory cytokines. Furthermore, it has been shown to inhibit viral proteins essential for replication. This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental protocols related to this compound, intended for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is chemically identified as 9-Methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 9-Methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | [1] |

| CAS Number | 10371-86-5 | [1] |

| Molecular Formula | C18H16N2O | [1][2] |

| Molecular Weight | 276.33 g/mol | |

| Appearance | Not specified in provided results | |

| Solubility | Not specified in provided results | |

| Melting Point | Not specified in provided results | |

| SMILES Code | CC1=C(C=NC=C2)C2=C(C)C(N3)=C1C4=C3C=CC(OC)=C4 |

Biological Activity

This compound has been characterized as a potent inhibitor of TLR3 and exhibits significant antiviral and anti-inflammatory properties.

| Target/Virus | IC50 | Reference |

| TLR3 | 0.11 µM | |

| Influenza A Virus (multiple subtypes) | 0.14 - 0.33 µM | |

| SARS-CoV-2 | 0.43 µM | |

| Viral PB2 and NP proteins | Not specified in provided results |

Mechanism of Action

The primary mechanism of action of this compound is the specific inhibition of Toll-like receptor 3 (TLR3). TLR3 is a pattern recognition receptor that plays a crucial role in the innate immune response to viral infections by recognizing double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication.

Upon binding of dsRNA, TLR3 dimerizes and initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and IRF3. These transcription factors then induce the expression of pro-inflammatory cytokines and type I interferons (e.g., IFN-β), which are essential for establishing an antiviral state.

This compound, by inhibiting TLR3, blocks this signaling pathway at an early stage. This inhibition prevents the production of key inflammatory mediators, including IFN-β, IP-10, and CCL-5.

In addition to its effect on the host immune response, this compound has also been shown to directly target viral components. It inhibits the viral polymerase basic protein 2 (PB2) and nucleoprotein (NP), which are essential for the replication and transcription of the influenza A virus genome. This dual mechanism of targeting both host and viral factors contributes to its potent antiviral activity.

Experimental Protocols

The following are generalized experimental protocols based on the cited discovery of this compound. For precise details, including concentrations, incubation times, and specific reagents, consulting the original publication is recommended.

High-Throughput Screening (HTS) for TLR3 Inhibitors

A high-throughput screening campaign was conducted to identify inhibitors of TLR3 from a compound library.

Antiviral Activity Assays

The antiviral activity of this compound was evaluated against various influenza A virus subtypes and SARS-CoV-2.

-

Cell Culture: Appropriate host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) are seeded in 96-well plates.

-

Compound Treatment: Cells are pre-treated with serial dilutions of this compound for a specified period.

-

Viral Infection: The cells are then infected with the virus at a specific multiplicity of infection (MOI).

-

Incubation: The infected cells are incubated to allow for viral replication.

-

Quantification of Viral Activity: The antiviral effect is determined by measuring the reduction in viral-induced cytopathic effect (CPE) or by quantifying viral RNA or protein levels using methods such as qRT-PCR or ELISA.

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Cytokine Expression Analysis

The effect of this compound on the expression of inflammatory cytokines was assessed using quantitative real-time PCR (qRT-PCR).

-

Cell Treatment and Stimulation: Host cells (e.g., A549) are treated with this compound and then stimulated with a TLR3 agonist like poly(I:C).

-

RNA Extraction: Total RNA is extracted from the cells at a specific time point post-stimulation.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR: The expression levels of target genes (e.g., IFN-β, IP-10, CCL-5) are quantified by qRT-PCR using gene-specific primers.

-

Data Analysis: The relative gene expression is normalized to a housekeeping gene, and the fold change in expression is calculated.

Conclusion

This compound represents a promising lead compound for the development of novel antiviral and anti-inflammatory therapeutics. Its dual mechanism of action, targeting both host TLR3 signaling and essential viral proteins, offers a potential advantage in combating viral infections. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential.

References

Unable to Synthesize Technical Guide for SMU-CX1 Due to Lack of Publicly Available Information

A comprehensive search for the synthesis and purification of a compound designated SMU-CX1 has yielded no specific scientific literature, patents, or public data identifying its chemical structure, synthesis protocols, or purification methods. The requested in-depth technical guide cannot be generated without this foundational information.

Initial investigations into scientific databases and public search engines did not retrieve any documents pertaining to a molecule with the identifier "this compound." The search results were broad, encompassing research from institutions such as Southern Methodist University (SMU) and Singapore Management University (SMU), as well as patents related to "Source Measure Units" (also abbreviated as SMU) in electronics. However, none of these findings provided any link to a specific chemical compound named this compound.

Further attempts to locate information on "this compound" by searching for associated chemical compounds, drug development programs, researchers, institutions, patents, or publications were also unsuccessful. This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound designation. It is also possible that the name is inaccurate or incomplete.

Without access to the chemical structure of this compound, it is impossible to:

-

Outline a synthetic pathway: The specific chemical reactions, starting materials, and reagents required for its synthesis remain unknown.

-

Develop purification protocols: Appropriate purification techniques such as chromatography (e.g., HPLC, column chromatography) or crystallization are entirely dependent on the molecule's physical and chemical properties.

-

Summarize quantitative data: Information regarding reaction yields, purity levels, and analytical characterization (e.g., NMR, Mass Spectrometry) is not available.

-

Describe associated signaling pathways: The biological context and mechanism of action, which are crucial for creating relevant diagrams, are not documented in the public domain.

Therefore, the core requirements of the requested technical guide, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways and workflows, cannot be fulfilled.

For the successful generation of the requested technical guide, more specific information identifying this compound is required. This could include:

-

The chemical structure or a common chemical name.

-

A CAS (Chemical Abstracts Service) number.

-

The affiliated research group, institution, or company.

-

Any relevant publication or patent numbers.

In-Depth Technical Guide: SMU-CX1 Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SMU-CX1 is a potent small molecule inhibitor of Toll-like Receptor 3 (TLR3), a key pattern recognition receptor in the innate immune system. By specifically interfering with the binding of double-stranded RNA (dsRNA) to TLR3, this compound effectively modulates downstream inflammatory signaling pathways. This targeted action has demonstrated significant antiviral activity against influenza A virus and SARS-CoV-2. Mechanistically, this compound not only curtails the host's hyperinflammatory response by reducing the production of key cytokines such as IFN-β, IP-10, and CCL-5, but also directly impacts viral replication through the inhibition of essential viral proteins, namely polymerase basic protein 2 (PB2) and nucleoprotein (NP). This dual mechanism of action, targeting both host- and pathogen-specific factors, positions this compound as a promising candidate for further investigation in the development of novel antiviral and anti-inflammatory therapeutics. While preliminary information has suggested potential activity against Poly (ADP-ribose) polymerase (PARP) and DNA polymerase theta (POLQ), verifiable primary data supporting these targets for this compound is not available in the current body of scientific literature.

Quantitative Data Summary

The inhibitory activities of this compound across its primary biological targets are summarized below. These values highlight the compound's potency and spectrum of activity.

| Target Class | Specific Target | Assay Type | Reported IC50 Value | Reference |

| Host Target | Toll-like Receptor 3 (TLR3) | Cell-based reporter assay | 0.11 µM | [1] |

| Viral Target | Influenza A Virus (multiple subtypes) | Antiviral activity assay | 0.14 - 0.33 µM | [1] |

| SARS-CoV-2 | Antiviral activity assay | 0.43 µM | [1] | |

| Viral Polymerase Basic Protein 2 (PB2) and Nucleoprotein (NP) | Not specified | Not specified | [1] | |

| Host Cytokines | Interferon-β (IFN-β) | Not specified | Inhibition observed | [1] |

| Interferon-inducible protein 10 (IP-10) | Not specified | Inhibition observed | ||

| C-C Motif Chemokine Ligand 5 (CCL-5) | Not specified | Inhibition observed |

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the inhibition of the TLR3 signaling pathway. TLR3 is a critical sensor of viral dsRNA, a common molecular pattern associated with viral infections. Upon binding dsRNA, TLR3 initiates a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. This compound directly interferes with this initial recognition step.

References

Preliminary Toxicity Profile of a Novel Compound: A Technical Guide

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases yielded no specific information regarding a compound designated "SMU-CX1". Therefore, this document serves as an in-depth technical guide and template for the preliminary toxicity profiling of a hypothetical novel compound, presented as this compound. The data, protocols, and pathways described herein are illustrative and designed to meet the structural and content requirements for researchers, scientists, and drug development professionals.

Executive Summary

This guide outlines the foundational non-clinical safety assessment for a hypothetical therapeutic candidate, this compound. It encompasses in vitro cytotoxicity evaluations against various cell lines, an in vivo acute toxicity study in a rodent model, and initial genotoxicity screening. The objective of this preliminary profile is to identify potential safety liabilities, establish initial dose-range findings for further studies, and provide a foundational dataset for regulatory submissions. All experimental designs are based on established methodologies and international guidelines.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative results from the preliminary toxicity assessment of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | Assay Type | Incubation Time (h) | IC₅₀ (µM) |

| HepG2 | Human Hepatocellular Carcinoma | MTT | 72 | 45.2 |

| HEK293 | Human Embryonic Kidney | MTT | 72 | 89.7 |

| A549 | Human Lung Carcinoma | MTT | 72 | 61.5 |

| MCF-7 | Human Breast Adenocarcinoma | MTT | 72 | 33.8 |

| PNT2 | Normal Human Prostate Epithelium | MTT | 72 | > 100 |

Table 2: In Vivo Acute Oral Toxicity of this compound in Rodent Model

| Species/Strain | Sex | Administration Route | Endpoint | Value | GHS Category |

| Sprague-Dawley Rat | Female | Oral (gavage) | MTD | 1000 mg/kg | N/A |

| Sprague-Dawley Rat | Female | Oral (gavage) | Approx. LD₅₀ | > 2000 mg/kg | 5 or Unclassified |

MTD: Maximum Tolerated Dose LD₅₀: Median Lethal Dose GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Table 3: Genotoxicity Profile of this compound

| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100) | With & Without | 0.1 - 500 µ g/plate | Non-mutagenic |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With & Without | 1 - 100 µM | Negative |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity: MTT Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀) in various human cell lines.

Methodology:

-

Cell Culture: Cells (HepG2, HEK293, A549, MCF-7, PNT2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in all wells, including vehicle controls, is maintained at ≤0.5%. Cells are treated with these dilutions and incubated for 72 hours.

-

MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.[1] The plates are incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals formed by metabolically active cells.[1]

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting a dose-response curve and fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Acute Oral Toxicity Study

Objective: To determine the acute oral toxicity of this compound in a rodent model, in accordance with OECD Guideline 423 (Acute Toxic Class Method).[2][3]

Methodology:

-

Test System: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old) are used. Animals are acclimated for at least 5 days before dosing.

-

Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

Dosing Procedure: A starting dose of 300 mg/kg is administered to a group of 3 female rats. The compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Dosing is performed via oral gavage.

-

Sequential Dosing:

-

If no mortality occurs at the starting dose, a higher dose of 2000 mg/kg is administered to a new group of 3 animals.

-

If mortality is observed, the test is repeated at a lower dose level (e.g., 50 mg/kg) in a new group of animals.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days post-dosing.[4]

-

Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Endpoint Determination: The results are used to classify the substance into a GHS category and to estimate an approximate LD₅₀. The Maximum Tolerated Dose (MTD) is identified as the highest dose that does not cause mortality or other life-threatening toxic effects.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

Methodology:

-

Test Strains: S. typhimurium strains TA98 and TA100 are used to detect frameshift and base-pair substitution mutations, respectively.

-

Metabolic Activation: The assay is performed both in the presence and absence of a rat liver homogenate fraction (S9) to simulate mammalian metabolism.

-

Plate Incorporation Method:

-

Varying concentrations of this compound (0.1 to 500 µ g/plate ), the bacterial tester strain, and either S9 mix or a sham control are added to molten top agar (B569324).

-

The mixture is poured onto minimal glucose agar plates.

-

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) on each plate is counted.

-

Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the mean of the negative (vehicle) control. Positive controls (e.g., sodium azide, 2-nitrofluorene) are run in parallel to ensure the validity of the test system.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

Hypothetical Signaling Pathway

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 3. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

The Discovery and Mechanism of SMU-Series P-Glycoprotein Inhibitors: A Technical Whitepaper

For Immediate Release

Dallas, TX – Researchers at Southern Methodist University (SMU) have identified a series of novel small molecules, designated with the "SMU-" prefix, that effectively reverse multidrug resistance (MDR) in cancer cells. This in-depth guide details the discovery, mechanism of action, and experimental validation of these promising compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. While public-facing research refers to a series of "SMU-" compounds, this document will focus on the core findings applicable to this family of molecules, exemplified by compounds identified in key publications.

Executive Summary

Multidrug resistance is a primary factor in the failure of chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as cellular pumps to eject chemotherapeutic agents from cancer cells. The SMU-series compounds were discovered through a computationally accelerated drug discovery pipeline and have been shown to inhibit P-gp, thereby restoring cancer cell sensitivity to conventional chemotherapy. This whitepaper provides a detailed overview of the discovery process, the mechanism of action, quantitative efficacy data, and the experimental protocols used to validate these findings.

Discovery and Origin

The SMU-series compounds are the result of a targeted drug discovery program led by Drs. Pia Vogel and John G. Wise at the Center for Drug Discovery, Design and Delivery at Southern Methodist University.[1][2] The discovery process leveraged high-performance computational screening to identify novel inhibitors of P-glycoprotein.[1][3]

The researchers utilized a computer-generated model of human P-gp to screen millions of commercially available drug-like compounds from the ZINC database.[1] This in silico approach allowed for the rapid identification of compounds predicted to bind to the nucleotide-binding domains (NBDs) of P-gp, a novel strategy to inhibit the pump's function. Promising candidates were then synthesized and subjected to rigorous experimental validation. One of the early promising inhibitors identified through this method was named SMU-29. Subsequent research using an enhanced discovery pipeline led to the identification of nine novel and more effective P-gp inhibitors.

Computational Discovery Workflow

The workflow for the in silico discovery of the SMU-series compounds involved several key steps, beginning with the generation of a homology model of human P-gp and culminating in the identification of candidate inhibitors.

Mechanism of Action

The SMU-series compounds function by inhibiting the P-glycoprotein efflux pump. Unlike many previously studied P-gp inhibitors that bind to the transmembrane domains and are often substrates of the pump themselves, the SMU compounds were specifically designed to target the cytoplasmic nucleotide-binding domains (NBDs). By binding to the NBDs, these inhibitors interfere with the ATP hydrolysis that powers the pump's conformational changes necessary for drug efflux. This inhibition leads to an increased intracellular concentration of chemotherapeutic drugs, ultimately restoring their cytotoxic effects on cancer cells.

Quantitative Data

The efficacy of the nine novel SMU-series P-gp inhibitors was evaluated in multidrug-resistant human prostate cancer cells (DU145-TXR), which overexpress P-gp. The compounds were tested for their ability to re-sensitize these cells to the chemotherapeutic drug paclitaxel (B517696) (PTX).

Table 1: Efficacy of SMU-Series Compounds in Reversing Paclitaxel Resistance in DU145-TXR Cells

| Compound | MolPort ID | ZINC ID | PC₅₀ (µM) for PTX Re-sensitization |

| SMU-215 | MolPort-002-588-444 | ZINC000003831215 | 0.44 ± 0.05 |

| SMU-217 | MolPort-002-590-763 | ZINC000003831217 | 0.52 ± 0.08 |

| SMU-220 | MolPort-002-590-798 | ZINC000003831220 | 0.70 ± 0.09 |

| SMU-241 | MolPort-002-590-802 | ZINC000003831241 | 0.99 ± 0.13 |

| SMU-246 | MolPort-002-590-804 | ZINC000003831246 | 1.1 ± 0.1 |

| SMU-247 | MolPort-002-590-805 | ZINC000003831247 | 1.3 ± 0.2 |

| SMU-248 | MolPort-002-590-806 | ZINC000003831248 | 1.4 ± 0.2 |

| SMU-249 | MolPort-002-590-807 | ZINC000003831249 | 1.5 ± 0.2 |

| SMU-250 | MolPort-002-590-808 | ZINC000003831250 | 1.6 ± 0.2 |

PC₅₀ represents the concentration of the inhibitor that restores the potency of paclitaxel by 50%. Data are presented as mean ± SEM.

Experimental Protocols

The following are summaries of the key experimental protocols used in the validation of the SMU-series compounds, based on the published research.

Cell Culture

-

Cell Lines:

-

DU145 (human prostate cancer, P-gp negative)

-

DU145-TXR (paclitaxel-resistant, P-gp overexpressing)

-

HFL1 (human fetal lung fibroblast, non-cancerous control)

-

-

Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂. DU145-TXR cells were cultured in the presence of 30 nM paclitaxel to maintain P-gp expression.

MDR Reversal Assay (Chemosensitization)

-

Cell Seeding: DU145-TXR cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of paclitaxel was added to the wells, either alone or in combination with a fixed concentration of an SMU-series compound.

-

Incubation: The plates were incubated for 72 hours at 37°C.

-

Viability Assessment: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Data Analysis: Luminescence was read on a plate reader, and the data were normalized to untreated controls. IC₅₀ values for paclitaxel were calculated using a nonlinear four-parameter curve fit. The potentiation concentration 50 (PC₅₀) for the SMU-compound was then determined.

Cytotoxicity Assay

-

Cell Seeding: HFL1 non-cancerous cells were seeded in 96-well plates.

-

Compound Treatment: Cells were treated with increasing concentrations of the SMU-series compounds alone for 72 hours.

-

Viability Assessment: Cell viability was determined using the CellTiter-Glo assay.

-

Data Analysis: The concentration of the compound that caused a 50% reduction in cell viability (TC₅₀) was calculated to assess toxicity. The novel SMU-compounds were found to be non-toxic to these non-cancerous human cells.

Conclusion

The SMU-series of P-glycoprotein inhibitors represents a significant advancement in the effort to overcome multidrug resistance in cancer. Discovered through an innovative computational pipeline and validated by rigorous experimental methods, these compounds demonstrate potent efficacy in re-sensitizing resistant cancer cells to chemotherapy with low toxicity to non-cancerous cells. Further pre-clinical development of these molecules could lead to novel co-therapies that improve outcomes for patients with aggressive, drug-resistant cancers.

References

- 1. Computationally accelerated identification of P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SMU Reseachers Find New Compounds May Inhibit Protein Responsible for Chemotherapy Resistance – SMU Magazine [blog.smu.edu]

- 3. Modeling the human protein in search of cancer treatment: An SMU Researcher Q&A – Research [blog.smu.edu]

The Evolving Landscape of TLR3 Antagonism: A Technical Guide to SMU-CX1 Analogues and Derivatives

For Immediate Release

GUANGZHOU, China – December 1, 2025 – In the ongoing battle against viral infections and inflammatory diseases, the modulation of the innate immune system presents a promising therapeutic avenue. Toll-like receptor 3 (TLR3) has emerged as a critical target due to its role in recognizing viral double-stranded RNA and triggering inflammatory cascades. This whitepaper provides an in-depth technical guide to SMU-CX1, an ellipticine (B1684216) derivative identified as a specific TLR3 inhibitor, and its analogues. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of immunology, virology, and medicinal chemistry.

Introduction: The Therapeutic Potential of TLR3 Inhibition

Toll-like receptor 3 (TLR3) is a key pattern recognition receptor of the innate immune system, primarily responsible for detecting double-stranded RNA (dsRNA), a common molecular pattern associated with viral infections. Upon activation, TLR3 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for mounting an antiviral response. However, excessive or prolonged TLR3 activation can lead to a "cytokine storm," a hyperinflammatory state that can cause significant tissue damage and contribute to the pathology of various diseases, including influenza, COVID-19, and acute hepatitis.

The strategic inhibition of TLR3 signaling, therefore, represents a promising therapeutic approach to mitigate the detrimental effects of hyperinflammation while potentially modulating the immune response to viral infections. Small molecule inhibitors of TLR3 offer the potential for targeted intervention with favorable pharmacokinetic and pharmacodynamic properties.

This compound: A Novel Ellipticine-Based TLR3 Inhibitor

This compound, chemically identified as 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole (CAS 10371-86-5), is an ellipticine derivative that has been identified as a specific and potent inhibitor of TLR3.[1] Ellipticine, a natural alkaloid, and its derivatives have been extensively studied for their diverse biological activities, including anticancer properties. The discovery of this compound has opened a new chapter in the exploration of this chemical scaffold for antiviral and anti-inflammatory applications.

Initial high-throughput screening of a compound library against TLR3 identified this compound as a lead compound.[2] It has demonstrated significant inhibitory activity against TLR3 with a half-maximal inhibitory concentration (IC50) of 0.11 μM.[1][2] Furthermore, this compound has shown promising antiviral activity against multiple subtypes of influenza A virus (IC50 range: 0.14-0.33 μM) and SARS-CoV-2 (IC50: 0.43 μM).[1] Its mechanism of action involves the inhibition of viral PB2 and NP proteins and the suppression of inflammatory factors in host cells, including IFN-β, IP-10, and CCL-5.

Analogues and Derivatives of this compound: Structure-Activity Relationship (SAR)

The promising profile of this compound has prompted further investigation into its analogues and derivatives to optimize potency, selectivity, and pharmacokinetic properties. A significant study by researchers at Southern Medical University described the synthesis and evaluation of 31 ellipticine derivatives, leading to the discovery of an even more potent TLR3 inhibitor, designated SMU-14a.

The following table summarizes the quantitative data for a selection of key this compound analogues and derivatives, highlighting the structure-activity relationships observed.

| Compound ID | R1 | R2 | R3 | TLR3 IC50 (μM) | Antiviral Activity (IC50, μM) | Notes |

| Ellipticine | H | H | H | 5.66 ± 1.03 | - | Parent compound with moderate TLR3 inhibitory effects. |

| This compound | 9-OCH3 | 5-CH3 | 11-CH3 | 0.11 | Influenza A (0.14-0.33), SARS-CoV-2 (0.43) | Lead compound identified from initial screening. |

| SMU-14a | - | - | - | 0.18 ± 0.02 | - | The most potent derivative identified, with significant anti-inflammatory and hepatoprotective effects. |

| Compound 4 | 9-OH | 5,6-(CH3)2 | 11-CH3 | - | - | Analogue with modifications at the 9 and 6 positions. |

| Compound 5 | 9-OH | 5,6-(CH3)2 | 10-CH3 | - | - | Analogue with modifications at the 9, 6 and 10 positions. |

Note: The specific chemical structures for all 31 derivatives, including SMU-14a, are not fully detailed in the publicly available literature. The table presents a selection of analogues based on available information to illustrate the general directions of SAR studies.

The optimization from ellipticine to SMU-14a underscores the importance of substitutions on the pyridocarbazole core for enhancing TLR3 inhibitory activity. The methoxy (B1213986) group at the 9-position and the methyl groups at the 5- and 11-positions in this compound appear to be crucial for its potent activity. Further modifications, as exemplified by the development of SMU-14a, likely explored a wider range of substituents at various positions to improve target engagement and overall efficacy.

Signaling Pathways and Mechanism of Action

This compound and its analogues exert their therapeutic effects by inhibiting the TLR3 signaling pathway. The binding of dsRNA to TLR3 triggers a conformational change, leading to the recruitment of the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). This initiates two downstream signaling cascades: the MyD88-independent pathway leading to the activation of IRF3 and the production of type I interferons, and the NF-κB and MAPK pathways that induce the expression of pro-inflammatory cytokines.

The following diagram illustrates the TLR3 signaling pathway and the proposed point of intervention for this compound and its derivatives.

Caption: TLR3 signaling pathway and the inhibitory action of this compound analogues.

Studies on the potent derivative SMU-14a have shown that it effectively reduces the phosphorylation of p65 (a subunit of NF-κB), ERK, and TBK1, thereby inhibiting the production of inflammatory cytokines through the NF-κB, MAPK, and IRF3 signaling pathways. This multi-pronged inhibition of downstream signaling cascades likely contributes to its significant anti-inflammatory and hepatoprotective effects observed in vivo.

Experimental Protocols

This section provides an overview of the key experimental methodologies for the synthesis and biological evaluation of this compound and its analogues.

General Synthesis of the 6H-pyrido[4,3-b]carbazole Core

The synthesis of the 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole scaffold, the core of this compound, can be achieved through various established synthetic routes for ellipticine and its derivatives. A common approach involves a multi-step synthesis starting from a substituted carbazole (B46965) derivative.

The following diagram outlines a generalized workflow for the synthesis.

Caption: Generalized synthetic workflow for this compound analogues.

A detailed synthetic protocol for a related analogue, as described in the literature, is as follows:

-

Reduction of Dihydro Derivative: An intermediate iminium salt is dissolved in a mixture of chloroform (B151607) and methanol. An excess of sodium borohydride (B1222165) (NaBH4) is added at room temperature, and the reaction mixture is stirred for 2 hours to yield the tetrahydro derivative.

-

Aromatization and Debenzylation: The resulting tetrahydro derivative is aromatized and debenzylated by dehydrogenation over 10% palladium on charcoal in boiling diphenyl ether to yield the final pyridocarbazole product.

For specific reaction conditions, stoichiometry, and purification methods, it is imperative to consult the detailed procedures in the cited primary literature.

High-Throughput Screening (HTS) for TLR3 Inhibitors

The identification of this compound was facilitated by a high-throughput screening campaign. A robust and reliable cell-based assay is crucial for such endeavors.

Assay Principle:

A common HTS approach for TLR3 inhibitors utilizes a stable cell line, such as HEK293 cells, engineered to express human TLR3 and a reporter gene under the control of a TLR3-inducible promoter (e.g., an interferon-stimulated gene (ISG) promoter driving luciferase expression).

Experimental Workflow:

Caption: High-throughput screening workflow for TLR3 inhibitors.

Key Steps:

-

Cell Plating: Seed the TLR3-reporter cell line in 96-well or 384-well plates.

-

Compound Addition: Add the library of test compounds (including this compound analogues) to the wells.

-

Pre-incubation: Incubate the plates for a defined period to allow for compound uptake and interaction with the cells.

-

TLR3 Stimulation: Add a TLR3 agonist, such as polyinosinic:polycytidylic acid (Poly(I:C)), to all wells except for the negative controls.

-

Incubation: Incubate the plates to allow for TLR3 signaling and reporter gene expression.

-

Signal Detection: Measure the reporter gene activity (e.g., luminescence for a luciferase reporter) using a plate reader.

-

Data Analysis: Analyze the data to identify compounds that significantly inhibit the TLR3-mediated reporter signal.

In Vitro Anti-inflammatory and Antiviral Assays

Cytokine Inhibition Assay:

-

Cell Culture: Culture relevant immune cells, such as mouse peritoneal macrophages or human peripheral blood mononuclear cells (PBMCs).

-

Treatment: Pre-treat the cells with various concentrations of the test compounds.

-

Stimulation: Stimulate the cells with a TLR3 agonist (e.g., Poly(I:C)).

-

Cytokine Measurement: After an incubation period, collect the cell culture supernatants and measure the levels of key inflammatory cytokines (e.g., IL-6, TNF-α) using an enzyme-linked immunosorbent assay (ELISA).

Antiviral Assay:

-

Cell Infection: Infect a suitable host cell line (e.g., MDCK for influenza virus) with the virus of interest.

-

Treatment: Treat the infected cells with different concentrations of the test compounds.

-

Viral Titer Determination: After an appropriate incubation period, determine the viral titer in the culture supernatant using methods such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

Future Directions and Conclusion

The discovery of this compound and the subsequent development of more potent analogues like SMU-14a highlight the significant potential of the ellipticine scaffold for the development of novel TLR3 inhibitors. These compounds offer a promising new class of therapeutics for the management of viral infections and inflammatory diseases characterized by excessive TLR3 activation.

Future research in this area should focus on:

-

Comprehensive SAR Studies: Elucidation of the detailed structure-activity relationships for a broader range of this compound analogues to guide the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.

-

In Vivo Efficacy and Safety: Rigorous preclinical evaluation of lead candidates in relevant animal models of viral infection and inflammatory disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Mechanism of Action Studies: Deeper investigation into the precise molecular interactions between these inhibitors and the TLR3 receptor to facilitate rational drug design and to understand potential off-target effects.

References

- 1. Synthesis of 9-O-substituted derivatives of 9-hydroxy-5, 6-dimethyl-6H-pyrido[4,3-b]carbazole-1-carboxylic acid (2-(dimethylamino)ethyl)amide and their 10- and 11-methyl analogues with improved antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ellipticine derivatives as Toll-like receptor 3 inhibitor for treating acute hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CX-1 Cell Culture and SMU-Z1 Treatment

A Note on Terminology: The term "SMU-CX1" does not correspond to a recognized experimental protocol, cell line, or compound in publicly available scientific literature. This document addresses two plausible interpretations of the user's request: a protocol for the CX-1 cell line and an experimental protocol for the compound SMU-Z1 , a known TLR1/2 agonist.

Part 1: CX-1 Human Colon Adenocarcinoma Cell Line

Introduction

The CX-1 cell line is derived from a human colon adenocarcinoma and serves as a valuable in vitro model for studying colorectal cancer.[1][2] These cells are characterized by their metastatic potential and expression of carcinoembryonic antigen (CEA) and sialosyl Lewis a, which are associated with tumor progression.[1][2] CX-1 cells are adherent, exhibit an epithelial-like morphology, and have a doubling time of approximately 24 hours.[1]

Quantitative Data Summary

| Parameter | Value | Source |

| Cell Type | Human Colon Adenocarcinoma | |

| Morphology | Epithelial-like, adherent | |

| Doubling Time | ~24 hours | |

| Seeding Density (Subculture) | 1 x 10^4 cells/cm^2 | |

| Seeding Density (Post-Thaw) | 5 x 10^4 cells/cm^2 | |

| Split Ratio | 1:3 to 1:6 | |

| Harvest Density | ~30 x 10^6 cells/175 cm^2 |

Experimental Protocols

1.3.1 Cryopreserved Cell Thawing Protocol

-

Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

-

Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.

-

Transfer the cell suspension into a 15 mL conical tube containing 8-9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 300 x g for 3 minutes to pellet the cells.

-

Discard the supernatant containing the cryoprotectant and gently resuspend the cell pellet in fresh complete growth medium.

-

Plate the cells at a density of 5 x 10^4 cells/cm^2 in a new culture flask.

-

Incubate at 37°C with 5% CO2.

-

Change the medium after 24 hours to remove any residual cryoprotectant.

1.3.2 Subculturing Protocol

-

When cells reach 70-80% confluency, aspirate the culture medium.

-

Wash the cell monolayer with sterile PBS (without Ca2+/Mg2+).

-

Add Accutase or 0.05% Trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T25 flask).

-

Incubate at room temperature (for Accutase) or 37°C (for Trypsin-EDTA) for 8-10 minutes, or until cells detach.

-

Neutralize the detachment solution with complete growth medium.

-

Collect the cell suspension and centrifuge at 300 x g for 3 minutes.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed new flasks at a density of 1 x 10^4 cells/cm^2.

-

Incubate at 37°C with 5% CO2.

1.3.3 Reagents and Media

| Reagent | Composition |

| Complete Growth Medium | DMEM with 4.5 g/L Glucose, 4 mM L-Glutamine, 3.7 g/L NaHCO3, 1.0 mM Sodium Pyruvate, supplemented with 10% Fetal Bovine Serum (FBS). |

| Cryopreservation Medium | Complete Growth Medium supplemented with 10% DMSO. |

| Detachment Solution | Accutase or 0.05% Trypsin-EDTA. |

| Wash Solution | Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+. |

Experimental Workflow Diagram

Caption: Workflow for thawing and subculturing CX-1 cells.

Part 2: SMU-Z1 Compound Treatment Protocol

Introduction

SMU-Z1 is a small molecule that acts as a specific agonist for the Toll-like receptor 1 and 2 (TLR1/2) heterodimer. It has been shown to enhance anti-tumor cytotoxic T lymphocyte (CTL) responses and to reverse HIV-1 latency in vitro by activating the NF-κB and MAPK signaling pathways.

Quantitative Data Summary

| Parameter | Value | Source |

| Compound Type | Small Molecule Agonist | |

| Target | TLR1/TLR2 Heterodimer | |

| Solubility | Soluble in DMSO | |

| Storage (Stock Solution) | -20°C for long term | |

| In Vitro Activity | Enhances HIV-1 transcription, promotes NK cell function |

Experimental Protocols

2.3.1 Preparation of SMU-Z1 Stock Solution

-

SMU-Z1 is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powdered compound in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C for long-term use.

2.3.2 In Vitro Treatment Protocol (General) This is a general guideline. The optimal concentration and treatment duration should be determined empirically for each cell line and experimental endpoint.

-

Cell Seeding: Plate cells (e.g., CX-1 or other target cells) in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Cell Adherence: Allow cells to adhere and recover for 24 hours before treatment.

-

Preparation of Working Solutions: Dilute the SMU-Z1 stock solution in complete culture medium to the desired final concentrations. It is crucial to also prepare a vehicle control using the same final concentration of DMSO as in the highest SMU-Z1 treatment group.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of SMU-Z1 or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), cytokine secretion assays (e.g., ELISA), gene expression analysis (e.g., qPCR), or protein analysis (e.g., Western blot).

SMU-Z1 Signaling Pathway Diagramdot

References

Application Notes and Protocols for SMU-CX1 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMU-CX1 is a potent and specific small molecule inhibitor of Toll-like Receptor 3 (TLR3), a key pattern recognition receptor in the innate immune system that recognizes double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication. By inhibiting the interaction between dsRNA and TLR3, this compound has demonstrated significant in vitro efficacy against various subtypes of influenza A virus and SARS-CoV-2.[1][2] Furthermore, this compound has been shown to suppress the downstream production of inflammatory cytokines, including IFN-β, IP-10, and CCL-5, suggesting its potential to mitigate the excessive inflammatory responses often associated with severe viral infections.[1][2][3] This document provides detailed application notes and proposed protocols for the utilization of this compound in preclinical animal models to investigate its therapeutic potential.

Introduction to this compound

This compound was identified through high-throughput screening as a specific inhibitor of TLR3 with a half-maximal inhibitory concentration (IC50) of 0.11 µM. Its mechanism of action involves the direct interference with the binding of dsRNA to TLR3, thereby preventing the initiation of the downstream signaling cascade that leads to the production of interferons and other pro-inflammatory cytokines. This targeted inhibition makes this compound a promising candidate for the treatment of viral diseases where TLR3-mediated hyperinflammation contributes to pathogenesis.

In Vitro Efficacy of this compound

The antiviral activity of this compound has been evaluated against multiple viral strains in cell-based assays. The following table summarizes the reported IC50 values.

| Virus Subtype | IC50 (µM) |

| Influenza A Virus | 0.14 - 0.33 |

| SARS-CoV-2 | 0.43 |

| Reference: |

Mechanism of Action: TLR3 Signaling Pathway

The following diagram illustrates the TLR3 signaling pathway and the proposed point of intervention for this compound.

Caption: TLR3 signaling pathway and inhibition by this compound.

Proposed Experimental Protocols for Animal Models

While specific in vivo data for this compound has not yet been published, based on studies with other TLR3 inhibitors and viral infection models, the following protocols are proposed for evaluating the efficacy of this compound.

Influenza A Virus Infection Model in Mice

This protocol describes the use of a mouse model to assess the therapeutic efficacy of this compound against influenza A virus infection.

Animal Model:

-

Species: Mouse

-

Strain: BALB/c, female, 6-8 weeks old.

Materials:

-

This compound (solubilized in a suitable vehicle, e.g., DMSO and further diluted in PBS)

-

Influenza A virus (e.g., A/PR/8/34 H1N1)

-

Anesthetic (e.g., isoflurane)

-

Sterile PBS

-

Euthanasia agent (e.g., CO2)

Experimental Workflow:

Caption: Proposed workflow for influenza A virus study.

Procedure:

-

Acclimatization: Acclimatize mice to the facility for at least 7 days before the experiment.

-

Randomization: Randomly assign mice to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).

-

Infection: Lightly anesthetize mice and intranasally infect with a non-lethal or lethal dose of influenza A virus suspended in sterile PBS.

-

Treatment: Administer this compound or vehicle control at specified time points (e.g., starting 4 hours post-infection and continuing once daily for 5 days). The route of administration could be intraperitoneal (i.p.), oral (p.o.), or intranasal (i.n.).

-

Monitoring: Monitor the mice daily for changes in body weight and survival for up to 14 days post-infection.

-

Sample Collection: At predetermined time points, euthanize a subset of mice from each group.

-

Collect bronchoalveolar lavage fluid (BALF) for cytokine analysis.

-

Harvest lungs for viral titer determination and histopathological examination.

-

-

Analysis:

-

Determine the viral load in the lungs using a TCID50 assay on MDCK cells.

-

Measure the levels of key inflammatory cytokines (e.g., IFN-β, IL-6, TNF-α) in the BALF using ELISA.

-

Evaluate lung inflammation and tissue damage through H&E staining of lung sections.

-

SARS-CoV-2 Infection Model in Transgenic Mice

This protocol outlines a proposed study to evaluate this compound in a humanized mouse model of SARS-CoV-2 infection.

Animal Model:

-

Species: Mouse

-

Strain: K18-hACE2 transgenic mice (expressing human ACE2), 8-12 weeks old.

Materials:

-

This compound (formulated for in vivo administration)

-

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

-

Anesthetic

-

Sterile PBS

-

Euthanasia agent

Experimental Workflow:

Caption: Proposed workflow for SARS-CoV-2 study.

Procedure:

-

Acclimatization: House K18-hACE2 mice in a BSL-3 facility for at least 7 days prior to the study.

-

Group Assignment: Divide mice into experimental groups.

-

Infection: Anesthetize mice and infect them intranasally with SARS-CoV-2.

-

Treatment: Begin treatment with this compound or vehicle control at a specified time relative to infection (e.g., prophylactically or therapeutically).

-

Monitoring: Record body weight and clinical signs of disease daily.

-

Assessment:

-

Quantify viral RNA in lung and brain tissue using qRT-PCR.

-

Analyze a panel of cytokines and chemokines in lung homogenates or serum using a multiplex immunoassay.

-

Assess lung pathology, including inflammation and alveolar damage, via histopathology.

-

Data Presentation and Interpretation

All quantitative data from these studies should be summarized in tables and/or graphs to facilitate comparison between treatment groups. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences.

Example Data Table:

| Treatment Group | Mean Body Weight Loss (%) | Survival Rate (%) | Lung Viral Titer (log10 TCID50/g) | Lung IFN-β (pg/mL) |

| Vehicle Control | 25 ± 5 | 0 | 6.5 ± 0.5 | 500 ± 100 |

| This compound (10 mg/kg) | 15 ± 4 | 60 | 4.2 ± 0.6 | 250 ± 50 |

| This compound (30 mg/kg) | 8 ± 3 | 100 | 2.1 ± 0.4 | 100 ± 30 |

| *p < 0.05, **p < 0.01 vs. Vehicle Control |

Conclusion

This compound is a promising TLR3 inhibitor with demonstrated in vitro anti-influenza and anti-SARS-CoV-2 activity. The proposed animal model protocols provide a framework for the preclinical evaluation of its therapeutic efficacy. These studies will be crucial in determining the in vivo potential of this compound and informing its further development as a novel antiviral agent. It is imperative that initial dose-ranging and toxicity studies are conducted to establish a safe and effective dosing regimen for this compound in the selected animal models.

References

- 1. A TLR3 ligand that exhibits potent inhibition of influenza virus replication and has strong adjuvant activity has the potential for dual applications in an influenza pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Insights into the Molecular Mechanisms of the Toll-like Receptor Response to Influenza Virus Infection [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

SMU-CX1 dosage and administration guidelines

Disclaimer: As of December 2025, publicly available information on a compound specifically designated "SMU-CX1" is limited. The following application notes and protocols are based on general principles of oncological drug development and preclinical research. Researchers and drug development professionals should consult any forthcoming publications or proprietary documentation for specific details regarding this compound.

Introduction

This document provides a speculative framework for the dosage and administration of this compound, a hypothetical anti-cancer agent. The protocols outlined below are intended for preclinical research settings and are designed to guide investigators in determining the efficacy, safety, and mechanism of action of novel therapeutic compounds.

Quantitative Data Summary

In the absence of specific data for this compound, the following tables present a generalized structure for summarizing key quantitative data during preclinical evaluation.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC₅₀ (nM) | Assay Type | Seeding Density (cells/well) | Treatment Duration (hours) |

| e.g., MCF-7 | Breast Adenocarcinoma | Data not available | MTT Assay | 5,000 | 72 |

| e.g., A549 | Lung Carcinoma | Data not available | CellTiter-Glo® | 3,000 | 72 |

| e.g., U87 MG | Glioblastoma | Data not available | RealTime-Glo™ | 2,000 | 72 |

Table 2: In Vivo Dosage and Efficacy in Xenograft Models

| Animal Model | Tumor Type | This compound Dose (mg/kg) | Dosing Schedule | Administration Route | Tumor Growth Inhibition (%) |

| e.g., Nude Mouse | Breast Cancer Xenograft | Data not available | Daily | Intraperitoneal (IP) | Data not available |

| e.g., SCID Mouse | Lung Cancer Xenograft | Data not available | Twice weekly | Oral (PO) | Data not available |

| e.g., NSG Mouse | Glioblastoma Orthotopic | Data not available | Every 3 days | Intravenous (IV) | Data not available |

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cell lines.

Methodology:

-

Cell Culture: Culture cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Harvest cells using trypsin-EDTA and seed in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well). Allow cells to adhere overnight.

-

Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium in the 96-well plates with the this compound dilutions. Include vehicle control wells.

-

Incubation: Incubate the plates for a specified duration (e.g., 48, 72, or 96 hours).

-

Viability Assessment: Utilize a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo®) assay to measure cell viability according to the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.

Methodology:

-

Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.

-

Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound at various doses and schedules via the determined route (e.g., IP, IV, or PO). The control group should receive the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Visualizations

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism of action where this compound inhibits a key signaling pathway involved in cancer cell proliferation and survival.

Caption: Hypothetical inhibition of a kinase cascade by this compound.

Experimental Workflow for In Vivo Efficacy

This diagram outlines the general workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Caption: Workflow for preclinical in vivo efficacy testing.

Application Notes and Protocols for the Detection of SMU-CX1 in Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the analytical methods for the quantitative determination of the novel compound SMU-CX1 in biological tissue samples. The protocols outlined herein are based on established and widely accepted techniques for the analysis of small molecules in complex biological matrices.[1][2] The primary recommended technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), renowned for its high sensitivity and selectivity, which are crucial for accurate pharmacokinetic and pharmacodynamic studies in drug development.[3][4]

The successful implementation of these methods will enable researchers to reliably measure this compound concentrations in tissue, facilitating a deeper understanding of its distribution, metabolism, and mechanism of action.

Principle of the Method

The analytical method involves the extraction of this compound from homogenized tissue samples, followed by chromatographic separation and detection using tandem mass spectrometry. An internal standard (IS) is employed to ensure accuracy and precision by correcting for variations during sample processing and analysis.[5] The quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Experimental Protocols

Tissue Sample Preparation and Homogenization

This protocol describes the initial steps of preparing a single-cell suspension from a primary tissue sample, which is essential for subsequent extraction procedures.

Materials:

-

Fresh or frozen tissue samples

-

Phosphate-buffered saline (PBS), ice-cold

-

Dissociation medium (e.g., RPMI-1640)

-

70 or 100 µm cell strainer

-

50 mL conical tubes

-

Scalpels and forceps

-

Centrifuge

Procedure:

-

Place the harvested tissue in a sterile dish containing ice-cold dissociation medium.

-

Mince the tissue into small pieces using sterile scalpels.

-

Place a cell strainer on top of a 50 mL conical tube.

-

Transfer the minced tissue and dissociation medium onto the strainer.

-

Gently press the tissue fragments through the mesh using the plunger of a syringe or a pestle.

-

Wash the strainer with a few milliliters of PBS to ensure maximum cell recovery.

-

Centrifuge the resulting cell suspension to pellet the cells.

-

Discard the supernatant and resuspend the cell pellet in a suitable buffer for the subsequent extraction step.

Extraction of this compound from Tissue Homogenate

This protocol details a liquid-liquid extraction (LLE) procedure, a common and effective method for isolating small molecules from biological matrices.

Materials:

-

Tissue homogenate

-

Internal Standard (IS) solution (a structurally similar compound to this compound)

-

Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

-

Alkaline or acidic solution to adjust pH (if necessary)

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (compatible with LC mobile phase)

Procedure:

-

To 100 µL of tissue homogenate, add 25 µL of the internal standard solution.

-

Add 50 µL of a suitable pH-adjusting solution (e.g., 0.3 M sodium hydroxide (B78521) for alkaline extraction) and vortex briefly.

-

Add 1 mL of the extraction solvent.

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at an appropriate temperature.

-

Reconstitute the dried residue in 100 µL of the reconstitution solvent. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of a small molecule like this compound. Method optimization will be required based on the specific physicochemical properties of the compound.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., triple quadrupole).

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is a common choice for small molecule analysis.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5-10 µL

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is typically used to ensure good separation.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the IS need to be determined by direct infusion of the compounds into the mass spectrometer.

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: LC-MS/MS Instrument Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Chromatography | |

| HPLC/UHPLC System | [Specify Model] |

| Column | [e.g., C18, 2.1 x 50 mm, 1.8 µm] |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | [Detail the gradient profile, e.g., 5-95% B over 5 min] |